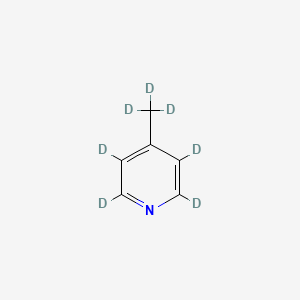
4-メチルピリジン-D7
概要
説明
4-Methylpyridine-D7, also known as heptadeutero-4-methylpyridine, is a deuterated form of 4-methylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for 4-Methylpyridine-D7 is C6D7N, and it is commonly used in various scientific research applications due to its unique properties .
科学的研究の応用
4-Methylpyridine-D7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用機序
Target of Action
4-Methylpyridine-D7 is a deuterated derivative of 4-Methylpyridine
Mode of Action
It is known that it can be used for metabolic studies and isotopic labeling experiments . This suggests that it interacts with its targets in a way that allows it to be tracked and analyzed in biological systems, revealing biochemical reaction mechanisms and pathways .
Pharmacokinetics
As a deuterated compound, it is likely to have similar pharmacokinetic properties to its non-deuterated counterpart, 4-methylpyridine
Result of Action
Its use in metabolic studies and isotopic labeling experiments suggests that it can be used to track and analyze the metabolic dynamics of compounds in biological systems . This can reveal the mechanisms and pathways of biochemical reactions .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals
生化学分析
Biochemical Properties
KM-4 can completely consume 4-Methylpyridine-D7 in aquatic solutions within 24 hours
Cellular Effects
The cellular effects of 4-Methylpyridine-D7 are largely unexplored. Given its consumption by Arthrobacter sp. KM-4 , it’s likely that 4-Methylpyridine-D7 influences cellular function within this organism. The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylpyridine-D7 can be synthesized through the deuteration of 4-methylpyridine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
In industrial settings, the production of 4-Methylpyridine-D7 involves the same catalytic exchange process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials .
化学反応の分析
Types of Reactions
4-Methylpyridine-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid-D7 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 4-Methylpyridine-D7 to 4-methylpiperidine-D7 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other functional groups using reagents like sodium amide (NaNH2) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid-D7.
Reduction: 4-Methylpiperidine-D7.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
類似化合物との比較
4-Methylpyridine-D7 can be compared with other deuterated and non-deuterated pyridine derivatives:
4-Methylpyridine: The non-deuterated analog, which has similar chemical properties but lacks the unique benefits of deuteration.
2-Methylpyridine-D7: Another deuterated pyridine derivative with the methyl group at the 2-position, exhibiting different reactivity and applications.
3-Methylpyridine-D7: Similar to 4-Methylpyridine-D7 but with the methyl group at the 3-position, leading to variations in chemical behavior and uses.
The uniqueness of 4-Methylpyridine-D7 lies in its specific deuteration pattern, which provides distinct advantages in research and industrial applications .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQCJSGGFJEIZ-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















